4-Phenylnaphthalene-2-carboxylic acid belongs to the class of aromatic carboxylic acids, which are organic compounds that contain one or more carboxyl groups (-COOH) attached to an aromatic hydrocarbon structure. This classification highlights its significance in organic chemistry, particularly in the synthesis of more complex organic molecules and materials.
The synthesis of 4-Phenylnaphthalene-2-carboxylic acid can be achieved through various methods, with one common approach being the carboxylation of naphthalene derivatives.
The molecular structure of 4-Phenylnaphthalene-2-carboxylic acid features:
4-Phenylnaphthalene-2-carboxylic acid can participate in various chemical reactions due to its functional groups:
The mechanism of action for 4-Phenylnaphthalene-2-carboxylic acid involves its interactions with biological targets:
Research has indicated that this compound may exhibit various biological activities, although specific pathways are still under investigation.
4-Phenylnaphthalene-2-carboxylic acid exhibits several notable physical and chemical properties:
The presence of both aromatic and carboxylic functional groups allows for diverse reactivity patterns, making it suitable for various synthetic applications.
4-Phenylnaphthalene-2-carboxylic acid has several scientific applications:
4-Phenylnaphthalene-2-carboxylic acid (CAS 17560-24-6) features a naphthalene core substituted at the 4-position with a phenyl group and at the 2-position with a carboxylic acid functional group. Its molecular formula is C₁₇H₁₂O₂, with a molecular weight of 248.28 g/mol [5]. The compound’s architecture combines extended π-conjugation from the biphenyl-like system and the electron-withdrawing carboxylic acid group, which influences its electronic properties and reactivity. The phenyl ring attaches to the naphthalene system at a bond angle that optimizes orbital overlap, enhancing resonance stabilization [8].
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₂O₂ |
| Molecular Weight (g/mol) | 248.28 |
| Predicted Boiling Point | 427.9 ± 24.0 °C |
| Predicted Density (g/cm³) | 1.232 ± 0.06 |
| Predicted pKa | 4.14 ± 0.30 |
| LogP | 4.205 (XLogP3: 4.3) |
Substituent effects manifest in the compound’s acidity (pKa ≈ 4.14), which is moderately higher than typical benzoic acids due to electron donation from the phenyl group. The carboxylic acid group enables hydrogen bonding (H-bond donor count: 1; acceptor count: 2), influencing solubility and crystallinity [5] [8].
The systematic IUPAC name is 4-phenylnaphthalene-2-carboxylic acid, reflecting the phenyl attachment at the naphthalene 4-position and the carboxylic acid at the 2-position . Common synonyms include "2-Naphthalenecarboxylic acid, 4-phenyl-" and "SCHEMBL10988314" [5] [8].
Isomeric variations arise from differing substitution patterns:
Table 2: Isomeric Comparison
| Isomer | CAS Number | Substitution Pattern |
|---|---|---|
| 4-Phenylnaphthalene-2-carboxylic acid | 17560-24-6 | Phenyl at C4, COOH at C2 |
| 1-Phenylnaphthalene-2-carboxylic acid | 85679-03-4 | Phenyl at C1, COOH at C2 |
| 4-Phenylnaphthalene-1-carboxylic acid | 94574-45-5 | Phenyl at C4, COOH at C1 |
NMR Spectroscopy: Theoretical ¹H NMR predictions indicate aromatic protons between δ 7.25–8.29 ppm, with the carboxylic acid proton appearing as a broad singlet near δ 12–13 ppm. The phenyl group protons resonate as a multiplet at δ 7.25–7.33, while naphthalene ring protons show characteristic coupling patterns (e.g., doublets at δ 8.29, J=7.8 Hz) [8].
Table 3: Key NMR Signals (Predicted)
| Proton Position | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| H-C3 (Naphthalene) | 8.29 | Doublet |
| H-C5/C8 (Naphthalene) | 7.47–7.44 | Multiplet |
| Phenyl group protons | 7.33–7.25 | Multiplet |
| COOH | ~12.5 | Broad singlet |
IR Spectroscopy: Key absorptions include:
Mass Spectrometry: High-resolution MS confirms an [M+H]⁺ peak at m/z 249.0916 (calculated: 249.0910), with the base molecular ion at m/z 248.084 (exact mass) [8].
Though experimental crystallographic data is limited in the sourced literature, predicted density (1.232 g/cm³) suggests a tightly packed lattice typical of planar aromatic systems [5]. The molecule exhibits restricted rotation about the C4-phenyl bond due to steric interactions with adjacent naphthalene protons, leading to modest torsional strain. The carboxylic acid group adopts a conformation facilitating intermolecular hydrogen bonding, which stabilizes crystal packing as dimers or chains [8].
Computational models indicate a dihedral angle of ~30–45° between the phenyl and naphthalene planes, balancing conjugation energy and steric repulsion. The carboxyl group’s orientation allows H-bonding with adjacent molecules (O···H distance: ~1.8 Å), enhancing thermal stability (decomposition >300°C) [5] [8]. Synthetic routes leverage Friedel-Crafts acylation or aluminum trichloride-catalyzed arylation, where crystal formation is optimized via recrystallization from cyclohexane/ethyl acetate [8] [10].
Table 4: Summary of Key Compound Identifiers
| Identifier | Value |
|---|---|
| CAS Number | 17560-24-6 |
| IUPAC Name | 4-phenylnaphthalene-2-carboxylic acid |
| Molecular Formula | C₁₇H₁₂O₂ |
| InChI Key | BRIQVMVBEYRTPX-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C2=CC(=CC3=CC=CC=C32)C(=O)O |
| Canonical SMILES | C1=CC=C(C=C1)C2=CC(=CC3=CC=CC=C32)C(=O)O |
| Synonyms | 2-Naphthalenecarboxylic acid, 4-phenyl-; SCHEMBL10988314; DTXSID40533701 |
CAS No.:
CAS No.: 13734-41-3
CAS No.: 3321-80-0
CAS No.: 140456-78-6
CAS No.: 20184-94-5